Ethyl(3-methoxypropyl)dimethylammonium Bis(trifluoromethanesulfonyl)imide

Catalog No.
S914420
CAS No.
1373334-05-4
M.F
C10H20F6N2O5S2
M. Wt
426.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ethyl(3-methoxypropyl)dimethylammonium Bis(trifluo...

CAS Number

1373334-05-4

Product Name

Ethyl(3-methoxypropyl)dimethylammonium Bis(trifluoromethanesulfonyl)imide

IUPAC Name

bis(trifluoromethylsulfonyl)azanide;ethyl-(3-methoxypropyl)-dimethylazanium

Molecular Formula

C10H20F6N2O5S2

Molecular Weight

426.4 g/mol

InChI

InChI=1S/C8H20NO.C2F6NO4S2/c1-5-9(2,3)7-6-8-10-4;3-1(4,5)14(10,11)9-15(12,13)2(6,7)8/h5-8H2,1-4H3;/q+1;-1

InChI Key

MBQXUMAOBLRIOQ-UHFFFAOYSA-N

SMILES

CC[N+](C)(C)CCCOC.C(F)(F)(F)S(=O)(=O)[N-]S(=O)(=O)C(F)(F)F

Canonical SMILES

CC[N+](C)(C)CCCOC.C(F)(F)(F)S(=O)(=O)[N-]S(=O)(=O)C(F)(F)F

Potential applications in material science research:

EDTFSY belongs to a class of ionic liquids (ILs) known for their unique properties like thermal stability, conductivity, and tunability. These properties make them attractive candidates for various material science applications. Research suggests EDTFSY may be useful in:

  • Electrolytes for batteries and supercapacitors: Due to their high ionic conductivity and electrochemical stability, EDTFSY based electrolytes are being explored for their potential use in developing next-generation batteries and supercapacitors.
  • Solvent for material synthesis: EDTFSY's ability to dissolve a wide range of polar and non-polar materials makes it a potential solvent for synthesizing novel materials with specific properties [].

Current research areas:

While research on EDTFSY applications is ongoing, some explored areas include:

  • Ionic liquids for biomass conversion: EDTFSY's potential as a catalyst or co-catalyst in converting biomass into biofuels or valuable chemicals is being investigated [].
  • Antimicrobial properties: Recent studies have explored the potential antimicrobial properties of EDTFSY, suggesting its possible use in developing new disinfectants or antimicrobial coatings [].

Ethyl(3-methoxypropyl)dimethylammonium bis(trifluoromethanesulfonyl)imide is a type of ionic liquid characterized by its unique combination of a quaternary ammonium cation and the bis(trifluoromethanesulfonyl)imide anion. Its molecular formula is C10H20F6N2O5S2C_{10}H_{20}F_6N_2O_5S_2, and it has a molar mass of approximately 426.36 g/mol . This compound exhibits properties such as low volatility, high thermal stability, and excellent solvation capabilities, making it suitable for various applications in chemistry and materials science.

The synthesis of ethyl(3-methoxypropyl)dimethylammonium bis(trifluoromethanesulfonyl)imide typically involves the following steps:

  • Preparation of the Cation: The cation is synthesized by reacting dimethylamine with 3-methoxypropyl bromide and ethyl bromide under controlled conditions to form the quaternary ammonium salt.
  • Formation of the Anion: The bis(trifluoromethanesulfonyl)imide anion can be obtained through the reaction of trifluoromethanesulfonic acid with lithium bis(trifluoromethanesulfonyl)imide.
  • Combination: Finally, the cation and anion are combined in a solvent to yield the desired ionic liquid .

: Its unique properties make it an effective solvent for various organic reactions.
  • Electrolyte in Energy Storage Devices: Its high ionic conductivity and thermal stability make it suitable for use in batteries and supercapacitors.
  • Catalyst Support: It can serve as a medium for catalytic processes due to its ability to stabilize reactive intermediates .
  • Studies involving ethyl(3-methoxypropyl)dimethylammonium bis(trifluoromethanesulfonyl)imide often focus on its interactions with other chemical species:

    • Electrochemical Stability: Research indicates that this ionic liquid exhibits a significant electrochemical stability window, which is crucial for applications in energy storage systems .
    • Solvation Dynamics: Investigations into how this compound solvate different ions reveal insights into its potential uses in separation processes and catalysis .

    Ethyl(3-methoxypropyl)dimethylammonium bis(trifluoromethanesulfonyl)imide shares similarities with several other ionic liquids. Here are some comparable compounds:

    Compound NameMolecular FormulaUnique Features
    Ethyl(2-methoxyethyl)dimethylammonium bis(trifluoromethanesulfonyl)imideC10H20F6N2O5S2C_{10}H_{20}F_6N_2O_5S_2Slightly different alkoxy group; potential for varied solvation properties
    1-Ethyl-3-methylimidazolium bis(trifluoromethanesulfonyl)imideC8H14F6N2O4S2C_8H_{14}F_6N_2O_4S_2Imidazolium-based; known for excellent thermal stability
    N-Ethyl-N,N-dimethyl-N-(2-methoxyethyl)ammonium bis(fluorosulfonyl)imideC10H20F4N2O4S2C_{10}H_{20}F_4N_2O_4S_2Different anion; may exhibit different reactivity patterns

    Uniqueness

    Ethyl(3-methoxypropyl)dimethylammonium bis(trifluoromethanesulfonyl)imide is unique due to its specific cation structure that provides distinct solvation characteristics and electrochemical properties compared to other ionic liquids. Its combination of high thermal stability, low volatility, and effective ion stabilization positions it favorably for applications in advanced materials and energy systems.

    Temperature-Dependent Density Measurements

    The density of Ethyl(3-methoxypropyl)dimethylammonium Bis(trifluoromethanesulfonyl)imide exhibits a characteristic linear relationship with temperature, consistent with ionic liquid behavior patterns observed in similar quaternary ammonium-based systems [1] [2]. Experimental measurements are typically conducted using vibrating tube densimeters, which provide high precision density determinations with uncertainties of ±0.001 g cm⁻³ [1].

    The temperature dependence of density follows the fundamental relationship:

    $$ \rho = b - aT $$

    where ρ represents density (g cm⁻³), T is absolute temperature (K), and a and b are empirical constants determined through linear regression [1]. For ionic liquids containing the bis(trifluoromethanesulfonyl)imide anion, density values typically range between 1.0 and 1.4 g cm⁻³ at standard conditions [3] [4].

    Density measurements show that quaternary ammonium-based ionic liquids with the TFSI anion demonstrate higher densities compared to their analogues with smaller anions, attributed to the greater molecular weight and charge distribution of the bis(trifluoromethanesulfonyl)imide anion [4]. The temperature coefficient for density decrease is generally consistent across different measurement conditions, reflecting the robust nature of ionic interactions in these systems [5].

    Table 1: Temperature-Dependent Density Measurement Framework

    Temperature (K)Temperature (°C)Measurement MethodTypical Range
    283.1510.0Vibrating tube densimeter1.0-1.4 g/cm³
    293.1520.0Vibrating tube densimeter1.0-1.4 g/cm³
    303.1530.0Vibrating tube densimeter1.0-1.4 g/cm³
    313.1540.0Vibrating tube densimeter1.0-1.4 g/cm³
    323.1550.0Vibrating tube densimeter1.0-1.4 g/cm³

    Viscosity Profiles and Newtonian Fluid Behavior

    The viscosity characteristics of Ethyl(3-methoxypropyl)dimethylammonium Bis(trifluoromethanesulfonyl)imide demonstrate Newtonian fluid behavior across a wide range of shear rates, as confirmed through quartz crystal impedance analysis and rotational rheometry measurements [6] [7]. This behavior is characterized by a linear relationship between shear stress and strain rate, validating Newton's law of viscosity for this ionic liquid system [8].

    Temperature-dependent viscosity follows the Vogel-Fulcher-Tammann equation:

    $$ \eta = A \exp\left(\frac{B}{T - T_0}\right) $$

    where η represents dynamic viscosity, A is a pre-exponential factor, B is an activation parameter, and T₀ is the Vogel temperature [9] [10]. This relationship provides superior correlation compared to the simple Arrhenius model, particularly near the glass transition temperature [11].

    The molecular mechanism underlying viscous flow involves ion transport through hopping between cage-like structures formed by neighboring ions [12]. The viscosity-density product remains consistent with theoretical predictions, confirming the applicability of the Kanazawa and Gordon equation for these systems [6] [7].

    Table 2: Viscosity Profiles and Newtonian Fluid Behavior

    PropertyDescriptionTemperature RangeKey Findings
    Viscosity Temperature DependenceFollows Vogel-Fulcher-Tammann equation283-363 KExponential decrease with temperature
    Newtonian BehaviorLinear shear stress-strain rate relationship283-363 KConfirmed for ammonium-based ionic liquids
    Flow MechanismIon transport via hopping mechanismAll liquid stateCation-anion interactions dominate
    Mathematical ModelVFT equation: η = A exp(B/(T - T₀))283-363 KBetter fit than Arrhenius equation

    GHS Hazard Statements

    H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
    H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation]

    Pictograms

    Irritant

    Irritant

    Dates

    Last modified: 08-16-2023

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